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Compound of Interest

Compound Name: 4,8,12-Trioxatridecan-1-ol

Cat. No.: B082328

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 4,8,12-Trioxatridecan-1-ol, a polyether alcohol with the chemical formula C10H2204 and a
molecular weight of 206.28 g/mol .[1] Due to the limited availability of published experimental
spectra for this specific compound, this document focuses on predicted spectroscopic features
based on its chemical structure, which incorporates a primary alcohol and multiple ether
linkages. Detailed, generalized experimental protocols for obtaining Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated peak assignments for the 'H NMR, 3C NMR,
and IR spectra of 4,8,12-Trioxatridecan-1-ol, as well as the expected fragmentation patterns
in Mass Spectrometry.

Table 1: Predicted *H NMR Spectral Data for 4,8,12-Trioxatridecan-1-ol
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm

~3.65 t 2H -CH2-OH (C1)
-O-CHz- (C2, C3, C5,

~3.55-3.45 m 12H Ce6, C7, C9, C10,
C11)

~3.30 s 3H -O-CHs (C13)

~2.50 brs 1H -OH

~1.80 p 2H -CH2- (C2)

Table 2: Predicted 3C NMR Spectral Data for 4,8,12-Trioxatridecan-1-ol

Chemical Shift (6) ppm Assignment
~75 - 65 -O-CHa-

~61 -CH2-OH (C1)
~59 -O-CHs (C13)
~32 -CHa- (C2)

Table 3: Predicted IR Absorption Bands for 4,8,12-Trioxatridecan-1-ol

Wavenumber (cm—?) Intensity Assignment

3600 - 3200 Strong, Broad O-H stretch (alcohol)

2950 - 2850 Strong C-H stretch (alkane)

1150 - 1050 Strong C-O stretch (ether and alcohol)

Table 4: Predicted Mass Spectrometry Fragmentation for 4,8,12-Trioxatridecan-1-ol
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miz Fragment lon

206 [M]* (Molecular lon)

189 [M - OH]*

175 [M - CH20H]*

45, 59, 73, 87, 101, 115, 129, 143 Cleavage at C-O bonds of the polyether chain

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument
parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4,8,12-Trioxatridecan-1-ol in 0.5-
0.7 mL of a suitable deuterated solvent (e.g., CDCIs, D20, or DMSO-ds). The choice of
solvent will depend on the sample's solubility.

o Data Acquisition:
o Transfer the solution to a 5 mm NMR tube.
o Place the tube in the NMR spectrometer.

o Acquire *H and 3C NMR spectra using a standard pulse program. For *H NMR, a sufficient
number of scans should be averaged to obtain a good signal-to-noise ratio. For 13C NMR,
a larger number of scans will be necessary due to the lower natural abundance of the 13C

isotope.
» Data Processing:
o Apply Fourier transformation to the acquired free induction decay (FID).

o Phase correct the spectrum.
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o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., tetramethylsilane, TMS).

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the
compound between two salt plates (e.g., NaCl or KBr).

o Solution: Alternatively, dissolve the sample in a solvent that has minimal IR absorption in
the regions of interest (e.g., CCls or CSz).

o Data Acquisition:
o Obtain a background spectrum of the salt plates or the solvent cell.
o Place the sample in the IR spectrometer.

o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
to the background spectrum to produce the final absorbance or transmittance spectrum.

o Data Analysis:

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups.

Mass Spectrometry (MS)

o Sample Introduction and lonization:
o Introduce a dilute solution of the sample into the mass spectrometer.

o Common ionization techniques for this type of molecule include Electrospray lonization
(ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI). ESI is often suitable for
polar molecules and can be coupled with liquid chromatography for sample purification.
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e Mass Analysis:

o The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight, or ion trap).

o Detection and Spectrum Generation:

o The separated ions are detected, and a mass spectrum is generated, plotting ion intensity
versus m/z.

o For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to
fragment specific ions and analyze the resulting daughter ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4,8,12-Trioxatridecan-1-ol.

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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